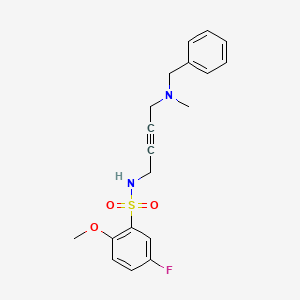

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-22(15-16-8-4-3-5-9-16)13-7-6-12-21-26(23,24)19-14-17(20)10-11-18(19)25-2/h3-5,8-11,14,21H,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXLCLADPGDVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Alkyne Intermediate: The synthesis begins with the preparation of an alkyne intermediate through a reaction between an appropriate alkyne precursor and a benzyl halide under basic conditions.

Amination: The alkyne intermediate is then subjected to amination using methylamine to introduce the benzyl(methyl)amino group.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives or sulfonamide derivatives.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide has diverse applications in scientific research:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the design of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a sulfonamide core, fluorinated aromatic ring, and acetylene-linked tertiary amine. Below is a comparative analysis with structurally or functionally related compounds:

Key Observations

Sulfonamide vs. Non-Sulfonamide Analogues: The target compound’s sulfonamide group distinguishes it from 10-C10 (a cholinesterase inhibitor with a quaternary ammonium group) and the Schiff base in . Sulfonamides typically exhibit strong hydrogen-bonding capacity, which may enhance target binding compared to 10-C10’s reliance on π-stacking .

Fluorine Substitution: The 5-fluoro substituent in the target compound likely increases metabolic stability and electron-withdrawing effects compared to the non-fluorinated analogues in and . Fluorine’s role in modulating pKa and bioavailability is well-documented in drug design.

Crystallographic Insights :

The V-shaped geometry and π-π stacking observed in contrast with the target compound’s linear acetylene linker. This difference may influence molecular packing in solid states or binding pocket interactions.

Pharmacological Implications

The fluorinated sulfonamide moiety is reminiscent of drugs like acetazolamide, while the tertiary amine could facilitate CNS penetration. Further in vitro profiling is required to validate these hypotheses.

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in the scientific community for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A sulfonamide group : Known for its role in medicinal chemistry, particularly in antibacterial agents.

- A substituted benzene ring : Contributes to the compound's lipophilicity and biological interactions.

- An alkyne moiety : Imparts unique reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds within the same structural family. For instance, derivatives of benzyl(methyl)amino compounds have shown promising antiproliferative activities against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of related compounds, several derivatives were tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines using MTT assays. The results indicated that certain modifications in the molecular structure significantly enhanced cytotoxicity, suggesting that this compound may exhibit similar or improved activity against these cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U-937 | 1.99 |

| Compound B | SK-MEL-1 | 3.30 |

| This compound | TBD | TBD |

Antiviral Activity

The antiviral potential of this compound has not been extensively documented; however, related compounds have demonstrated broad-spectrum antiviral effects. For example, N-phenylbenzamide derivatives have been shown to inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a known antiviral factor .

The mechanism of action for compounds in this class typically involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.

- Modulation of Signaling Pathways : Interaction with specific receptors or pathways can lead to altered cellular responses, promoting apoptosis in cancerous cells.

- Bioactive Metabolites : Metabolism of these compounds can yield active metabolites that exert biological effects.

Synthesis and Evaluation

The synthesis of this compound involves multiple steps including:

- Formation of the butynyl intermediate through reaction with propargyl bromide.

- Coupling with 5-fluoro-2-methoxybenzenesulfonyl chloride using coupling reagents like DCC .

Toxicity Studies

Preliminary toxicity evaluations are crucial for understanding the safety profile of new compounds. Studies on similar derivatives indicate that while some exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary for this compound.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | TBD |

| Therapeutic Index (TI) | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.